5-(3-Fluorocyclobutyl)-1H-pyrazol-3-amine

Fragment-based drug discovery Lipophilicity Lead-likeness

Fragment-based drug discovery demands high-purity scaffolds with validated properties. 5-(3-Fluorocyclobutyl)-1H-pyrazol-3-amine (CAS 2228036-45-9) is a pre-qualified 3-aminopyrazole fragment for kinase inhibitor programs. • ≥97% purity reduces false hits in screening cascades • Monofluorinated cyclobutyl tunes lipophilicity (Δ cLogP +0.32 vs non-fluorinated analog) • Hinge-binding core enables late-stage C-H functionalization for lead diversification Supplied with full analytical characterization for direct FBDD deployment.

Molecular Formula C7H10FN3
Molecular Weight 155.17 g/mol
CAS No. 2228036-45-9
Cat. No. B1407639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Fluorocyclobutyl)-1H-pyrazol-3-amine
CAS2228036-45-9
Molecular FormulaC7H10FN3
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESC1C(CC1F)C2=CC(=NN2)N
InChIInChI=1S/C7H10FN3/c8-5-1-4(2-5)6-3-7(9)11-10-6/h3-5H,1-2H2,(H3,9,10,11)
InChIKeyUUZNQBVKKAAZCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Fragment Properties and Baseline Data


5-(3-Fluorocyclobutyl)-1H-pyrazol-3-amine (CAS 2228036-45-9) is a fluorinated aminopyrazole building block (molecular weight 155.17 g/mol, formula C7H10FN3) . It belongs to the class of 3-aminopyrazoles, which are privileged scaffolds in medicinal chemistry for kinase inhibition and fragment-based drug discovery (FBDD) [1]. This compound is specifically marketed as a fragment molecule (TargetMol FL0167, purity 98.35%) for molecular linking, expansion, and modification in drug candidate design and screening . Its defining feature is the 3-fluorocyclobutyl substituent at the pyrazole 5-position, which introduces stereoelectronic properties distinct from non-fluorinated analogs .

Why Non-Halogenated Analogs Cannot Replace It


Substituting 5-(3-fluorocyclobutyl)-1H-pyrazol-3-amine with its closest non-fluorinated analog, 5-cyclobutyl-1H-pyrazol-3-amine (CAS 326827-21-8), introduces changes in key physicochemical parameters that directly impact fragment screening and lead optimization. The presence of the fluorine atom alters lipophilicity, metabolic stability, and molecular conformation [1]. In fragment-based drug discovery, small changes in these properties can drastically affect binding mode and ligand efficiency, thus a generic substitution without experimental validation risks negating SAR development [2]. The specific combination of a monofluorinated cyclobutyl ring and the 3-aminopyrazole core is designed to exploit fluorine's unique ability to modulate pKa, enhance membrane permeability, and occupy lipophilic pockets, which a simple cyclobutyl group cannot replicate [1].

Head-to-Head Physicochemical and Fragment-Suitability Evidence


Lipophilicity: cLogP Comparison

The replacement of a cyclobutyl hydrogen with fluorine significantly increases lipophilicity, a critical parameter for fragment growing and linking. The predicted cLogP for 5-(3-fluorocyclobutyl)-1H-pyrazol-3-amine is higher than that of its direct non-fluorinated analog, 5-cyclobutyl-1H-pyrazol-3-amine [1].

Fragment-based drug discovery Lipophilicity Lead-likeness

Boiling Point and Thermal Stability

The introduction of fluorine contributes to a higher predicted boiling point, suggesting enhanced intermolecular interactions which can influence crystallinity and purification protocols. The boiling point of the fluorinated compound is predicted to be 380.3°C, notably higher than that of the non-fluorinated analog at 368.1°C .

Physicochemical characterization Thermal stability Purification

Predicted Density and Formulation Impact

The predicted density of the fluorinated compound is 1.30 g/cm³, slightly exceeding the 1.258 g/cm³ predicted for the non-fluorinated analog. This subtle increase reflects the additional mass and polarizability of the C-F bond, which can affect solid-state packing and solubility parameter calculations .

Formulation development Solid-state properties Solubility

Fragment-Specific Identity and Purity Validation

The compound is actively stocked and characterized as a specific fragment scaffold (FL0167) by TargetMol, with a catalog purity of 98.35% and defined storage conditions (-20°C for 3 years as powder). This contrasts with the generic, non-validated supply of the non-fluorinated analog 5-cyclobutyl-1H-pyrazol-3-amine, which is sold as a general organic intermediate without dedicated fragment-library quality control .

Fragment-based screening Quality control Chemical probe

Procurement-Driven Application Scenarios


Kinase ATP-Binding Pocket Screening Libraries

The 3-aminopyrazole core is a recognized hinge-binding motif for kinases . The fluorinated cyclobutyl group provides a subtle increase in lipophilicity (Δ cLogP ≈ +0.32) compared to the non-fluorinated analog, allowing this fragment to probe a slightly deeper hydrophobic region adjacent to the hinge. Its validated purity (98.35%) as a fragment scaffold supports its direct inclusion in screening cascades without further purification, reducing false hit rates associated with generic intermediates.

CNS Drug Candidate Lead Optimization

The introduction of fluorine is a well-established strategy to enhance blood-brain barrier (BBB) penetration by increasing lipophilicity without excessive molecular weight gain . With a molecular weight of 155.17 g/mol and a cLogP of 1.47, this compound resides within favorable CNS drug space [1]. Its use as a starting point for CNS kinase inhibitors (e.g., GSK-3, CDK5) offers a path to optimize metabolic stability while leveraging the scaffold's inherent kinase inhibition properties .

C-H Functionalization of the Cyclobutyl Ring

The presence of a fluorine atom on the cyclobutyl ring can direct C-H functionalization reactions, enabling regioselective late-stage modification. The increased density and altered electron distribution of the C-F bond can influence the outcome of transition metal-catalyzed transformations . This reactivity profile differentiates it from the non-fluorinated analog, offering synthetic chemists a distinct handle for diversifying the fragment into more complex lead structures.

PFAS-Free Fragment Property Benchmarking

As the pharmaceutical industry moves to avoid perfluoroalkyl substances (PFAS), a single fluorine atom on a small alkyl ring represents a minimal fluorination strategy. The precise characterization of its predicted boiling point (380.3°C), density (1.30 g/cm³), and pKa (15.55) provides a benchmark for comparing with emerging non-fluorinated bioisosteres, enabling data-driven decisions on whether the fluorine confers a necessary property advantage for a specific target.

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